Cas no 1527702-21-1 (5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide)

5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide
- 1H-Pyrazole-4-carboxamide, 5-amino-N-butyl-1-methyl-
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- インチ: 1S/C9H16N4O/c1-3-4-5-11-9(14)7-6-12-13(2)8(7)10/h6H,3-5,10H2,1-2H3,(H,11,14)
- InChIKey: SHKZRYYZDDCCAN-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(N)=C(C(NCCCC)=O)C=N1
5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB555433-100 mg |
5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |
1527702-21-1 | 100MG |
€257.30 | 2022-03-01 | ||
abcr | AB555433-250 mg |
5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |
1527702-21-1 | 250MG |
€306.40 | 2022-03-01 | ||
abcr | AB555433-500 mg |
5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |
1527702-21-1 | 500MG |
€454.70 | 2022-03-01 | ||
abcr | AB555433-1 g |
5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide; . |
1527702-21-1 | 1g |
€540.70 | 2022-03-01 |
5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamideに関する追加情報
5-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 1527702-21-1): A Comprehensive Overview
The compound 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide, identified by the CAS registry number 1527702-21-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system, which is a five-membered heterocycle containing two nitrogen atoms. The substituents on the pyrazole ring include an amino group at position 5, a butyl group attached to the nitrogen at position 4, and a methyl group at position 1. These functional groups contribute to the compound's unique chemical properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the amino group and the butyl chain in this compound suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding in biological systems. Moreover, the methyl group at position 1 may influence the electronic properties of the molecule, potentially enhancing its stability or reactivity under specific conditions.
The synthesis of 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and amide formations. Researchers have explored various synthetic pathways to optimize yield and purity, with particular emphasis on green chemistry principles to minimize environmental impact. For instance, recent advancements in catalytic methods and solvent-free reactions have been applied to streamline the synthesis process.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer therapies. Its ability to modulate key signaling pathways makes it a valuable tool in drug design. Additionally, in agrochemicals, this compound has demonstrated potential as a fungicide or herbicide due to its ability to inhibit specific enzymes involved in plant pathogenic processes.
Recent studies have also explored the use of pyrazole derivatives like 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide in materials science. For example, researchers have examined its role as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties that make them suitable for gas storage, catalysis, and sensing applications.
The growing interest in this compound is reflected in its inclusion in various chemical databases and literature resources. Scientists worldwide are leveraging computational tools such as molecular docking and quantum mechanics to predict its interactions with biological targets and optimize its properties for specific applications. Furthermore, collaborative efforts between academia and industry are driving innovation in its development and commercialization.
In conclusion, 5-amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamide (CAS No. 1527702-21-1) stands as a testament to the versatility of pyrazole derivatives in modern chemistry. With ongoing research uncovering new insights into its synthesis, properties, and applications, this compound is poised to play a pivotal role in advancing scientific discoveries across multiple disciplines.
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